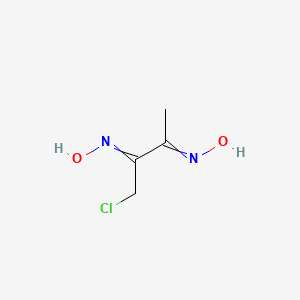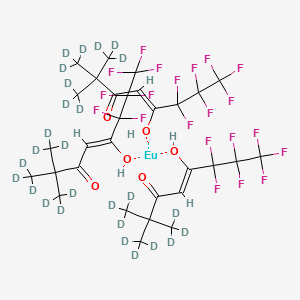
1-Chlor-2,3-Butandion-2,3-dioxim
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dimethylglyoxime , is a chemical compound with the molecular formula C4H8N2O2 . It is a derivative of butanedione and is commonly used in analytical chemistry for the detection of nickel and other metals. This compound is known for its ability to form stable complexes with metal ions, making it a valuable reagent in various scientific applications.
Synthetic Routes and Reaction Conditions:
Chlorination of 2,3-Butanedione: The compound can be synthesized by chlorinating 2,3-butanedione using chlorine gas in the presence of a suitable catalyst.
Oximation: The chlorinated product is then subjected to oximation by reacting it with hydroxylamine hydrochloride in an alkaline medium.
Industrial Production Methods: The industrial production of 2,3-Butanedione,1-chloro-, 2,3-dioxime involves large-scale chlorination and oximation processes, often carried out in controlled environments to ensure purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the chloro and oxime groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to substitute the chloro and oxime groups.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: Alcohols and amines are common reduction products.
Substitution Products: Different halogenated and hydroxylated derivatives can be synthesized.
Wissenschaftliche Forschungsanwendungen
2,3-Butanedione,1-chloro-, 2,3-dioxime is widely used in scientific research due to its ability to form stable complexes with metal ions. It is commonly employed in:
Chemistry: Used as a reagent for the detection and quantification of nickel and other metals.
Biology: Applied in studies involving metalloproteins and metal ion transport.
Medicine: Utilized in the development of metal-based drugs and diagnostic agents.
Industry: Employed in the manufacturing of catalysts and in the purification of metal ores.
Wirkmechanismus
. It is a derivative of 2,3-Butanedione, also known as diacetyl , which is a volatile compound that contributes to the flavor and aroma of certain foods and beverages .
The dioxime derivative of 2,3-Butanedione is known to form complexes with metal ions , which suggests that it might interact with metal-containing proteins or enzymes in biological systems.
Vergleich Mit ähnlichen Verbindungen
2,3-Butanedione,1-chloro-, 2,3-dioxime is unique in its ability to form stable complexes with a wide range of metal ions. Similar compounds include:
2,3-Butanedione: A precursor to 2,3-Butanedione,1-chloro-, 2,3-dioxime, used in various chemical reactions.
Dimethylglyoxime: Another name for 2,3-Butanedione,1-chloro-, 2,3-dioxime, often used interchangeably.
Chugaev's Reagent: A specific application of 2,3-Butanedione,1-chloro-, 2,3-dioxime in analytical chemistry.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
82506-99-8 |
|---|---|
Molekularformel |
C4H7ClN2O2 |
Molekulargewicht |
150.56 g/mol |
IUPAC-Name |
(NE)-N-[(3E)-1-chloro-3-hydroxyiminobutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C4H7ClN2O2/c1-3(6-8)4(2-5)7-9/h8-9H,2H2,1H3/b6-3+,7-4- |
InChI-Schlüssel |
ZBMQRQACJNHGNB-JOVCIAKGSA-N |
SMILES |
CC(=NO)C(=NO)CCl |
Isomerische SMILES |
C/C(=N\O)/C(=N\O)/CCl |
Kanonische SMILES |
CC(=NO)C(=NO)CCl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (NE)-N-[amino-(4-hydroxy-1-benzothiophen-2-yl)methylidene]carbamate](/img/structure/B1498431.png)








![[2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1498458.png)



![2,8-Diazaspiro[4.5]decan-1-one, 2-(phenylmethyl)-](/img/structure/B1498464.png)
